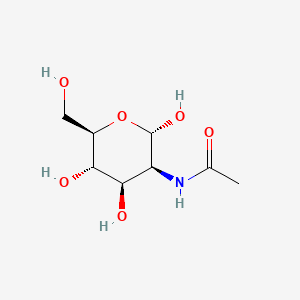

2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose

Übersicht

Beschreibung

N-Acetyl-D-Mannosamin ist ein Hexosamin-Monosaccharid, das ein natürlich vorkommendes Compound ist. Sialinsäuren sind negativ geladene, terminale Monosaccharide von Kohlenhydratketten, die an Glykoproteine und Glykolipide gebunden sind .

Herstellungsmethoden

N-Acetyl-D-Mannosamin kann durch verschiedene Methoden synthetisiert werden:

Aldolase-Behandlung von Sialinsäure: Diese Methode beinhaltet die Verwendung von Aldolase, um N-Acetyl-D-Mannosamin und Brenztraubensäure zu produzieren.

Basenkatalysierte Epimerisierung von N-Acetylglucosamin: Diese Methode verwendet eine Base, um die Epimerisierung von N-Acetylglucosamin zu N-Acetyl-D-Mannosamin zu katalysieren.

Rhodium(II)-katalysierte oxidative Cyclisierung von Glucal-3-Carbamaten: Diese Methode beinhaltet die Verwendung von Rhodium(II) als Katalysator für die oxidative Cyclisierung von Glucal-3-Carbamaten.

Vorbereitungsmethoden

N-acetyl-D-Mannosamine can be synthesized through several methods:

Aldolase Treatment of Sialic Acid: This method involves the use of aldolase to produce N-acetyl-D-Mannosamine and pyruvic acid.

Base Catalyzed Epimerization of N-acetylglucosamine: This method uses a base to catalyze the epimerization of N-acetylglucosamine to N-acetyl-D-Mannosamine.

Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the use of rhodium (II) as a catalyst for the oxidative cyclization of glucal 3-carbamates.

Analyse Chemischer Reaktionen

N-Acetyl-D-Mannosamin unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Es kann zu N-Acetylneuraminsäure oxidiert werden.

Reduktion: Es kann reduziert werden, um N-Acetyl-D-Glucosamin zu bilden.

Substitution: Es kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Rhodium(II) . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind N-Acetylneuraminsäure und N-Acetyl-D-Glucosamin .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-D-Mannosamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wird wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung angeborener Störungen der Glykosylierung und GNE-Myopathie untersucht

Wirkmechanismus

N-Acetyl-D-Mannosamin übt seine Wirkungen hauptsächlich durch seine Rolle im Sialylierungspfad aus. Es dient als direkter Vorläufer von N-Acetylneuraminsäure, der häufigsten Form von Sialinsäure im menschlichen Gewebe . Wenn es verabreicht wird, wird es von Zellen aufgenommen und durch das Enzym N-Acetylmannosamin-Kinase zu N-Acetyl-D-Mannosamin-6-Phosphat phosphoryliert . Dieser Zwischenstoff wird dann zu N-Acetylneuraminsäure-9-Phosphat umgewandelt, das anschließend dephosphoryliert wird, um N-Acetylneuraminsäure zu ergeben . Die erhöhte Verfügbarkeit von N-Acetylneuraminsäure führt zu einer verstärkten Sialylierung von Glykoproteinen und Glykolipiden, was Symptome bei Erkrankungen, bei denen die Sialylierung beeinträchtigt ist, verbessern kann .

Wirkmechanismus

N-acetyl-D-Mannosamine exerts its effects primarily through its role in the sialylation pathway. It serves as a direct precursor to N-acetylneuraminic acid, the most common form of sialic acid in human tissues . When administered, it is taken up by cells and phosphorylated to N-acetyl-D-mannosamine-6-phosphate by the enzyme N-acetylmannosamine kinase . This intermediate is then converted to N-acetylneuraminic acid-9-phosphate, which is subsequently dephosphorylated to yield N-acetylneuraminic acid . The increased availability of N-acetylneuraminic acid leads to enhanced sialylation of glycoproteins and glycolipids, which can ameliorate symptoms in conditions where sialylation is impaired .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-D-Mannosamin ist einzigartig aufgrund seiner Rolle als erster biologischer Vorläufer von N-Acetylneuraminsäure . Zu ähnlichen Verbindungen gehören:

N-Acetylglucosamin: Ein weiteres Hexosamin-Monosaccharid, das zu N-Acetyl-D-Mannosamin epimerisiert werden kann.

N-Acetylneuraminsäure: Das Produkt der Oxidation von N-Acetyl-D-Mannosamin.

N-Acetyl-D-Glucosamin: Das Produkt der Reduktion von N-Acetyl-D-Mannosamin.

Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren spezifischen Rollen und Funktionen innerhalb biologischer Systeme .

Eigenschaften

IUPAC Name |

N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-ZTVVOAFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-17-6 | |

| Record name | 2-acetamido-2-deoxy-D-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

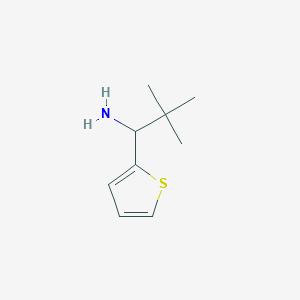

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3425780.png)

![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B3425809.png)

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3425810.png)